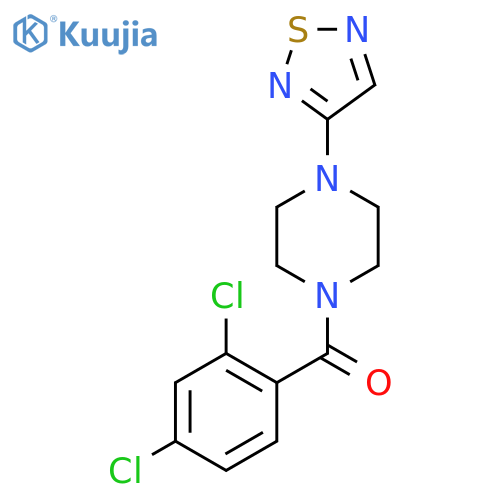Cas no 2097935-09-4 (1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)

2097935-09-4 structure
商品名:1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 化学的及び物理的性質
名前と識別子
-
- 1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- F6549-1203
- AKOS032466964
- 2097935-09-4
- (2,4-dichlorophenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
-
- インチ: 1S/C13H12Cl2N4OS/c14-9-1-2-10(11(15)7-9)13(20)19-5-3-18(4-6-19)12-8-16-21-17-12/h1-2,7-8H,3-6H2
- InChIKey: QLRHGMIZWMDSMO-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C(N1CCN(C2C=NSN=2)CC1)=O)Cl
計算された属性
- せいみつぶんしりょう: 342.0108876g/mol
- どういたいしつりょう: 342.0108876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 77.6Ų
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6549-1203-4mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-5μmol |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-2mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-20mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-25mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 25mg |
$109.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-100mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 100mg |
$248.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-1mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-75mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 75mg |
$208.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-40mg |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6549-1203-10μmol |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine |
2097935-09-4 | 10μmol |
$69.0 | 2023-09-08 |
1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
2097935-09-4 (1-(2,4-dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine) 関連製品
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 61549-49-3(9-Decenenitrile)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
